N-(2,6-dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridine-2-carboxamide
Description
Properties
Molecular Formula |
C11H11N3O4 |
|---|---|
Molecular Weight |
249.22 g/mol |
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)-6-oxo-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C11H11N3O4/c15-8-3-1-2-6(12-8)10(17)13-7-4-5-9(16)14-11(7)18/h1-3,7H,4-5H2,(H,12,15)(H,13,17)(H,14,16,18) |
InChI Key |
FQCDNISILWTFEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)C2=CC=CC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Hydrothermal Synthesis of 6-oxo-1,6-dihydropyridine-3-carboxylic Acid Intermediate
A key intermediate in the synthesis of the target compound is 6-oxo-1,6-dihydropyridine-3-carboxylic acid . A patented hydrothermal method provides a robust, green, and high-yield route to this intermediate:
-
- React 0.54 g of 2-chloro-5-trifluoromethylpyridine with 17 mL of water in a 25 mL jacketed hydrothermal reactor.
- Seal and heat at 100–180 °C for 24–72 hours.
- Cool naturally to room temperature, then isolate white flaky crystals of 6-oxo-1,6-dihydropyridine-3-carboxylic acid.
-
- High yield (>80%).
- Crystals exhibit low thermal stress and minimal internal defects, enhancing stability and shelf-life.
- Uses water as solvent, making it environmentally friendly and operationally simple.
Example :
Multi-Step Synthesis of N-(2,6-dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridine-2-carboxamide Derivatives
The preparation of the target compound or its derivatives involves several organic synthesis steps, including amidation, halogenation, and palladium-catalyzed coupling reactions:
Stepwise Reaction Conditions :
- Amidation : Coupling of 6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives with suitable amines using coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in solvents like DMF at room temperature (approx. 25 °C). Bases such as DIPEA (N,N-diisopropylethylamine) facilitate the reaction.
- Halogenation : Introduction of bromine substituents using brominating agents like N-bromosuccinimide (NBS) or Br2 in solvents such as dichloromethane or DMF, at temperatures ranging from 20 to 100 °C.
- Catalytic Coupling : Palladium-catalyzed cross-coupling reactions using catalysts such as Pd(OAc)2, PdCl2(PPh3)2, or Pd(dppf)Cl2, with bases like cesium carbonate or potassium tert-butoxide, in solvents including dioxane, DMF, or toluene, at temperatures between 20 and 100 °C.
Hydrolysis : Alkali-mediated hydrolysis steps to convert esters or other intermediates into carboxamides, employing bases such as lithium hydroxide, sodium hydroxide, or potassium hydroxide in solvents like methanol/water or ethanol/water mixtures.
Nanoscale Synthesis and Direct-to-Biology Platforms
Recent advances include the use of integrated nanoscale synthesis platforms for rapid preparation and biological evaluation of such compounds:
- Coupling Reagents and Additives : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) combined with OxymaPure as an additive enhances coupling efficiency and reduces side reactions.
- Base Selection : N-methylmorpholine (NMM) used as a base in these protocols.
- Scope : High conversion rates (80–100%) achieved with various amines, including primary, secondary, hindered, and non-hindered types, demonstrating robustness of the synthetic method.
- Challenges : Some anilines with meta-substituted amides show reduced conversion (~30%), while para-substituted analogs perform well (~90% conversion).
- Purification : Mass-directed auto-purification (MDAP) and deprotection steps enable rapid isolation of pure products.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Solvents | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydrothermal synthesis | 2-chloro-5-trifluoromethylpyridine + water | Water | 100–180 | >80 | Green, stable crystals |
| Amidation | Acid derivative + amine + HATU + DIPEA | DMF | 25 | ~48 | Room temperature, column chromatography |
| Halogenation | NBS or Br2 | DCM, DMF | 20–100 | - | Bromination step |
| Pd-catalyzed coupling | Pd catalysts + base (Cs2CO3, KOtBu) | Dioxane, DMF, toluene | 20–100 | - | Cross-coupling for functionalization |
| Hydrolysis | LiOH, NaOH, or KOH | MeOH/H2O, EtOH/H2O | 20–100 | - | Conversion to carboxamide |
| Nanoscale coupling | EDC + OxymaPure + NMM | DMF | 25 | 80–100 | High conversion, direct-to-biology use |
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents into the molecule.
Scientific Research Applications
N-(2,6-dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridine-2-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2,6-dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. One notable target is the cereblon (CRBN) protein, which plays a crucial role in the regulation of protein degradation. The compound can modulate the activity of CRBN, leading to the selective degradation of target proteins . This mechanism is particularly relevant in the context of cancer therapy, where the degradation of oncogenic proteins can inhibit tumor growth and progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with pyrimidine and pyridine derivatives bearing dioxo groups and carboxylic acid functionalities. Below is a detailed comparison based on structural similarity scores (0.00–1.00 scale) and key features (derived from ):
Core Structural Similarities and Differences
- Target Compound : Contains a pyridine ring with a 6-oxo group and an amide-linked 2,6-dioxopiperidine moiety.
- Similar Compounds : Primarily pyrimidine derivatives (e.g., 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid analogs) with carboxylic acid groups, esters, salts, or hydrates.
Key Compounds and Their Features
Table 1: Structural and Functional Comparison
| Compound Name (CAS No.) | Molecular Formula | Similarity Score | Key Structural Features |
|---|---|---|---|
| Target Compound (1164251-88-0) | C₁₀H₈ClNO₄ | N/A | Pyridine-2-carboxamide + dioxopiperidinyl group |
| 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (65-86-1) | C₅H₄N₂O₄ | 1.00 (hydrate) | Pyrimidine core, carboxylic acid, dioxo groups |
| Calcium 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate (22454-86-0) | C₅H₃CaN₂O₄ | 0.98 | Calcium salt of parent carboxylic acid |
| Methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate (6153-44-2) | C₆H₆N₂O₄ | 0.92 | Ester derivative (methyl group) |
| 5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (7164-43-4) | C₅H₅N₃O₄ | 0.87 | Amino substitution at pyrimidine C5 |
| 6-Oxo-1,6-dihydropyridine-2-carboxylic acid (19621-92-2) | C₆H₅NO₃ | 0.72 | Pyridine analog with carboxylic acid group |
Analysis of Similarity Scores and Functional Implications
Highest Similarity (1.00) : The hydrate form of 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (CAS 50887-69-9) shares identical core functionality with the parent compound (CAS 65-86-1), differing only in hydration state .
Calcium Salt (0.98) : The carboxylate salt (CAS 22454-86-0) exhibits near-identical structure but altered solubility and ionic properties due to the calcium counterion .
Methyl Ester (0.92) : Reduced similarity stems from esterification of the carboxylic acid group, impacting hydrogen-bonding capacity and lipophilicity .
Pyridine Analog (0.72) : Lower similarity reflects the pyridine core (vs. pyrimidine) and absence of a fused piperidinyl group, reducing structural overlap with the target compound .
Biological Activity
N-(2,6-dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C11H10N2O5
- Molecular Weight : 250.21 g/mol
- CAS Number : 1493212-29-5
- Purity : > 96%
The structure of the compound features a piperidine ring fused with a pyridine moiety, contributing to its biological activity.
Research indicates that this compound exhibits its biological effects primarily through modulation of cellular pathways involved in inflammation and cancer cell proliferation.
Antiproliferative Activity
A study evaluating a series of derivatives related to this compound demonstrated potent antiproliferative effects against various cancer cell lines. Specifically, compound 10a , a derivative featuring the dioxopiperidinyl moiety, showed significant activity with an IC50 value of 2.25 µM against NCI-H929 cells and 5.86 µM against U2932 cells. This activity was comparable to that of lenalidomide, a well-known immunomodulatory drug .
TNF-α Inhibition
The compound has also been shown to inhibit tumor necrosis factor-alpha (TNF-α) levels in LPS-stimulated human peripheral blood mononuclear cells (PBMCs), with an IC50 value of 0.76 µM. This inhibition is crucial as TNF-α plays a significant role in inflammatory responses and is implicated in various diseases including autoimmune disorders and cancer .
Case Studies
Case Study 1: Anticancer Activity
In an experimental study, N-(2,6-dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridine derivatives were tested for their ability to induce apoptosis in multiple myeloma (MM) cells. The results indicated that treatment with compound 10a resulted in a dose-dependent increase in apoptotic events, significantly higher than the control group. The study utilized Annexin V-FITC/PI staining assays to quantify apoptosis levels .
Case Study 2: Immunomodulatory Effects
Another investigation focused on the immunomodulatory properties of the compound. The findings revealed that it could effectively reduce TNF-α levels while exhibiting low toxicity to normal PBMCs at concentrations up to 20 µM. This suggests a favorable therapeutic window for potential clinical applications .
Data Table: Biological Activities of this compound
Q & A
Q. What are the key synthetic challenges in preparing N-(2,6-dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridine-2-carboxamide, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including amide bond formation and cyclization. Key challenges include controlling regioselectivity during cyclization and minimizing side reactions from the dioxopiperidinyl group. Optimization strategies include:
- Temperature control (e.g., maintaining 0–5°C during coupling steps to prevent epimerization) .
- Use of coupling agents like HATU or EDCI to improve amide bond yields .
- Purification via reverse-phase HPLC to isolate the target compound from by-products .
Table 1: Common By-Products and Mitigation Strategies
| By-Product | Source | Mitigation Method |
|---|---|---|
| Dehydrated piperidinyl form | Acidic conditions | Neutral pH buffers |
| Oxidized dihydropyridine | Oxygen exposure | Inert atmosphere (N₂/Ar) |
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., dioxopiperidine ring conformation) .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., dihydropyridine C=O at ~165 ppm) .
- HPLC-MS : Validates purity (>95%) and molecular weight (MW 290.36) .
Table 2: Key NMR Assignments
| Functional Group | ¹H δ (ppm) | ¹³C δ (ppm) |
|---|---|---|
| Dihydropyridine C=O | – | 165–170 |
| Piperidinyl NH | 8.2–8.5 | – |
| Aromatic protons | 6.9–7.4 | 115–130 |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from assay conditions or impurity profiles. Methodological recommendations:
- Dose-response validation : Use orthogonal assays (e.g., enzymatic inhibition + cellular viability) to confirm target engagement .
- Batch comparison : Analyze impurities via LC-MS; even 2% impurities (e.g., oxidized forms) can skew IC₅₀ values .
- Structural analogs : Compare activity with derivatives lacking the dioxopiperidinyl group to isolate pharmacophore contributions .
Q. What strategies enhance the compound’s stability in aqueous buffers for in vitro studies?
The dihydropyridine ring is prone to hydrolysis. Stabilization methods include:
Q. How can structural modifications improve target selectivity while retaining potency?
Rational design based on SAR studies of related dihydropyridine carboxamides suggests:
- Piperidinyl substitutions : Introducing electron-withdrawing groups (e.g., -F) at C4 improves enzyme binding .
- Dihydropyridine modifications : Replacing the 6-oxo group with a thione (-S) enhances metabolic stability but may reduce solubility .
Table 3: Selectivity Profile of Analogues
| Modification | Target Affinity (Ki, nM) | Off-Target Activity |
|---|---|---|
| Parent compound | 15 ± 2 | CYP3A4 inhibition |
| C4-Fluorinated piperidine | 8 ± 1 | No CYP inhibition |
| 6-Thione derivative | 22 ± 3 | Improved plasma stability |
Methodological Considerations
- Data Reproducibility : Always report reaction scales (e.g., >100 mg batches may require gradient cooling) and solvent grades (HPLC-grade vs. technical) .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict tautomerization of the dihydropyridine ring, which affects binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
